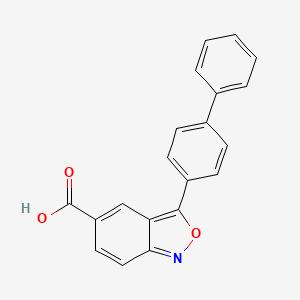

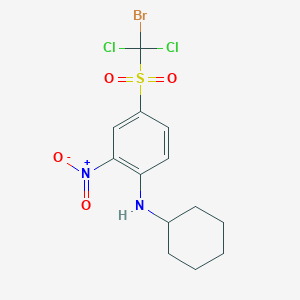

![molecular formula C14H18ClN3O3 B10855083 N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B10855083.png)

N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EM127 is a novel compound known for its high selectivity and affinity as a covalent inhibitor of the enzyme SMYD3 (SET and MYND domain-containing protein 3). SMYD3 is a histone methyltransferase that plays a crucial role in the regulation of gene expression and has been implicated in various cancers, including breast, colorectal, and gastric cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is a 4-aminopiperidine derivative bearing a 2-chloroethanoyl group as a reactive warhead . The synthesis involves the following steps:

Formation of the 4-aminopiperidine core: This step involves the reaction of appropriate starting materials under controlled conditions to form the 4-aminopiperidine core.

Introduction of the 2-chloroethanoyl group: The 2-chloroethanoyl group is introduced into the 4-aminopiperidine core through a nucleophilic substitution reaction.

Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

The industrial production of EM127 follows similar synthetic routes but is scaled up to meet the demand for research and potential therapeutic applications. The process involves optimizing reaction conditions, using high-purity reagents, and employing large-scale purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

EM127 undergoes various chemical reactions, including:

Covalent inhibition: EM127 forms a covalent bond with the cysteine residue (Cys186) in the substrate/histone binding pocket of SMYD3.

Phosphorylation inhibition: EM127 effectively inhibits the phosphorylation of ERK1/2, a key signaling molecule in cancer cell proliferation.

Common Reagents and Conditions

Reagents: 2-chloroethanoyl chloride, 4-aminopiperidine, and other organic solvents and catalysts.

Major Products Formed

The major product formed from the reactions involving EM127 is the covalent complex of EM127 with SMYD3, leading to the inhibition of SMYD3 activity and subsequent downregulation of target gene expression .

Scientific Research Applications

EM127 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer research: EM127 is used to study the role of SMYD3 in cancer progression and to develop potential therapeutic strategies for SMYD3-positive tumors

Drug development: EM127 serves as a lead compound for the development of new drugs targeting SMYD3 and related pathways.

Biological studies: EM127 is used to investigate the molecular mechanisms underlying SMYD3-mediated cellular processes, including DNA repair and cell proliferation.

Mechanism of Action

EM127 exerts its effects by covalently binding to the cysteine residue (Cys186) in the substrate/histone binding pocket of SMYD3. This binding inhibits the methyltransferase activity of SMYD3, leading to the downregulation of target gene expression and the inhibition of key signaling pathways such as ERK1/2 phosphorylation . Additionally, EM127 impairs the DNA repair response to chemotherapy-induced DNA damage, making cancer cells more sensitive to chemotherapeutic agents .

Comparison with Similar Compounds

EM127 is unique among SMYD3 inhibitors due to its high selectivity, affinity, and site-specificity. Similar compounds include:

Properties

Molecular Formula |

C14H18ClN3O3 |

|---|---|

Molecular Weight |

311.76 g/mol |

IUPAC Name |

N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C14H18ClN3O3/c15-8-13(19)18-5-3-10(4-6-18)16-14(20)11-7-12(21-17-11)9-1-2-9/h7,9-10H,1-6,8H2,(H,16,20) |

InChI Key |

OENTXAYVUCLRJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3CCN(CC3)C(=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B10855002.png)

![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)

![7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)

![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)

![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)

![6-[4-(1-Amino-3-hydroxycyclobutyl)phenyl]-1-ethyl-7-phenylpyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B10855051.png)

![3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione](/img/structure/B10855069.png)